molecular formula H4P2 B1201432 Diphosphane CAS No. 12208-07-0

Diphosphane

Cat. No. B1201432
CAS RN: 12208-07-0
M. Wt: 65.979 g/mol
InChI Key: VURFVHCLMJOLKN-UHFFFAOYSA-N
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Description

Diphosphane is the simplest of the diphosphanes, consisting of two covelently linked phosphorus atoms each carrying two hydrogens.

Scientific Research Applications

Synthesis and Structural Characterization

Diphosphanes, with their diverse substituents, are significant in the field of chemical synthesis and structural studies. Szynkiewicz et al. (2018) explored the synthesis of novel unsymmetrical alkyl, aryl, and amino-substituted diphosphanes, expanding the scope of diphosphanes with the first mono- and tri-amino-substituted systems. Their work involved salt metathesis reactions and extensive characterization, including NMR spectroscopy and X-ray diffraction, offering insights into the molecular structures and properties of these compounds (Szynkiewicz, Ponikiewski, & Grubba, 2018).

Catalysis in Organic Reactions

In the realm of catalysis, diphosphanes have shown efficacy. For instance, He et al. (2011) demonstrated the use of a diphosphane–palladium catalyst in the Sonogashira cross-coupling reaction, highlighting the role of diphosphanes in facilitating important organic transformations without the need for copper and amine (He et al., 2011). Similarly, the research by Duprat de Paule et al. (2003) on SYNPHOS®, a diphosphane ligand, in ruthenium-catalyzed asymmetric hydrogenations, underlines the utility of diphosphanes in enhancing enantioselectivity and reaction efficiency in hydrogenation processes (Duprat de Paule et al., 2003).

Reactivity and Functionalization

Exploring the reactivity of diphosphanes, Szynkiewicz et al. (2022) investigated their reactions with iso(thio)cyanates, leading to the formation of phosphanyl, phosphoryl, and thiophosphoryl derivatives of amides, imines, and iminoamides. This study showcased diphosphanes as versatile building blocks for synthesizing organophosphorus compounds with a variety of functional groups, expanding their application in organic synthesis (Szynkiewicz, Chojnacki, & Grubba, 2022).

properties

CAS RN

12208-07-0

Product Name

Diphosphane

Molecular Formula

H4P2

Molecular Weight

65.979 g/mol

IUPAC Name

phosphanylphosphane

InChI

InChI=1S/H4P2/c1-2/h1-2H2

InChI Key

VURFVHCLMJOLKN-UHFFFAOYSA-N

SMILES

PP

Canonical SMILES

PP

Other CAS RN

13445-50-6

Origin of Product

United States

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